![molecular formula C21H26Br2OSn B12588731 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane CAS No. 648930-70-5](/img/structure/B12588731.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a dibromobutyl group and a biphenyl-oxy-pentyl moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane typically involves the reaction of a biphenyl-oxy-pentyl halide with a dibromobutylstannane precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a palladium or platinum catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of high-purity {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane on a large scale.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dibromobutyl group is replaced by other nucleophiles.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states, leading to the formation of tin oxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Oxidation Products: Tin oxides and other higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Scientific Research Applications
Chemistry
In chemistry, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows for efficient catalysis, leading to high yields and selectivity.
Biology
The compound has been studied for its potential biological activity, including its use as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development.
Medicine
In medicinal chemistry, organotin compounds have been explored for their anticancer properties. {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane is being investigated for its potential to inhibit cancer cell growth and induce apoptosis.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including coatings and polymers. Its ability to enhance the properties of these materials makes it valuable in various applications.
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane involves its interaction with cellular components, such as proteins and membranes. The tin atom can form coordination complexes with various biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activity and disruption of cellular processes, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications in catalysis and materials science.
Triphenyltin Hydroxide: Known for its use as a pesticide and antifungal agent.
Dibutyltin Dichloride: Commonly used in the production of polyurethanes and as a stabilizer in PVC.
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane is unique due to its specific structure, which combines a biphenyl-oxy-pentyl moiety with a dibromobutylstannane group. This unique combination allows for specific interactions with biological and chemical systems, making it a versatile compound for various applications.
Properties
CAS No. |
648930-70-5 |
|---|---|
Molecular Formula |
C21H26Br2OSn |
Molecular Weight |
572.9 g/mol |
IUPAC Name |
4,4-dibromobutyl-[5-(4-phenylphenoxy)pentyl]tin |
InChI |
InChI=1S/C17H19O.C4H7Br2.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-3-4(5)6;/h4-6,8-13H,1-3,7,14H2;4H,1-3H2; |
InChI Key |
IBVLGBKCBMATLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn]CCCC(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)

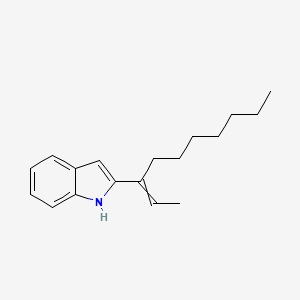
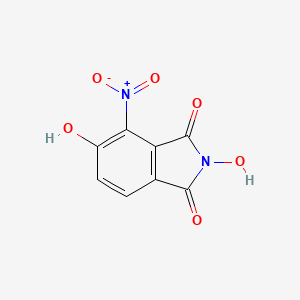
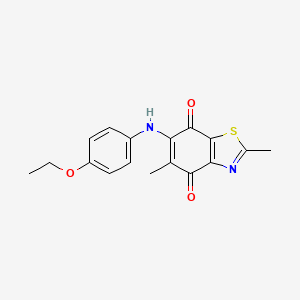
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
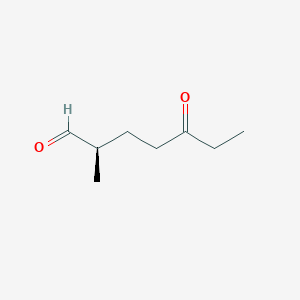
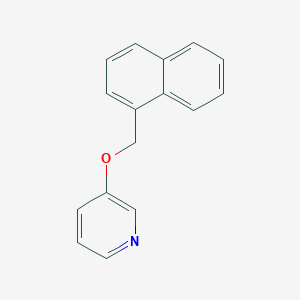

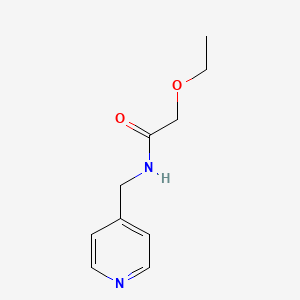
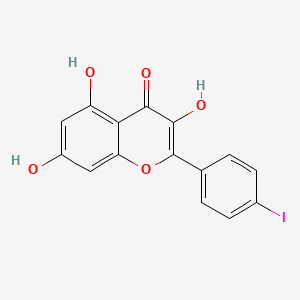
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
